molecular formula C7H7NO4 B13569348 2-(methoxycarbonyl)-1H-pyrrole-3-carboxylicacid

2-(methoxycarbonyl)-1H-pyrrole-3-carboxylicacid

Cat. No.: B13569348
M. Wt: 169.13 g/mol
InChI Key: ISNPXPHPMZIMBP-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a methoxycarbonyl group and a carboxylic acid group attached to the pyrrole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For example, the reaction of an appropriate β-keto ester with ammonia or an amine can lead to the formation of the pyrrole ring. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of 2-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid may involve more scalable and efficient methods. One such method could be the catalytic cyclization of suitable precursors using metal catalysts. This approach can offer higher yields and better control over reaction conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrrole-2,3-dicarboxylic acid, while reduction can yield pyrrole-3-carboxylic acid derivatives.

Scientific Research Applications

2-(Methoxycarbonyl)-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole-2-carboxylic acid: Similar structure but lacks the methoxycarbonyl group.

    Pyrrole-3-carboxylic acid: Similar structure but lacks the methoxycarbonyl group.

    2-(Methoxycarbonyl)pyrrole: Similar structure but lacks the carboxylic acid group.

Uniqueness

2-(Methoxycarbonyl)-1H-pyrrole-3-carboxylic acid is unique due to the presence of both the methoxycarbonyl and carboxylic acid groups on the pyrrole ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds.

Properties

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

2-methoxycarbonyl-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C7H7NO4/c1-12-7(11)5-4(6(9)10)2-3-8-5/h2-3,8H,1H3,(H,9,10)

InChI Key

ISNPXPHPMZIMBP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN1)C(=O)O

Origin of Product

United States

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